8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a nitrogen-containing heterocyclic compound with significant interest in medicinal chemistry due to its potential pharmacological applications. The compound has the molecular formula and a molecular weight of 192.21 g/mol. It is classified as a benzoazepine derivative, which is part of a larger family of azepines that are characterized by a seven-membered ring containing nitrogen.
This compound is derived from various synthetic pathways involving the modification of benzoazepine structures. The CAS Number for 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine is 223915-75-1, indicating its unique identification in chemical databases. It falls under the category of nitro compounds, which are known for their diverse biological activities.
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the following steps:
The molecular structure of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine features a fused bicyclic system that includes a seven-membered azepine ring and a benzene ring. The presence of the nitro group at the 8-position significantly influences its chemical properties.
Key structural data include:
Structure
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine can participate in various chemical reactions typical for nitro compounds and azepines:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs.
The mechanism of action for 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine involves interactions at the molecular level that can influence biological pathways. Although specific mechanisms are still under investigation, it is hypothesized that the nitro group may play a role in modulating receptor activities or enzyme functions related to neurotransmission or inflammatory responses.
The physical properties of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine include:
Chemical properties include:
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting central nervous system disorders or other diseases influenced by neurotransmitter activity. Its unique structure may allow it to interact selectively with various biological targets.
Research continues into its pharmacological properties and potential uses in drug development pipelines .
The synthesis of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine relies critically on borane-mediated reduction for precursor modification. This transformation typically targets the carbonyl group of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, a key intermediate (CAS 914201-24-4). Borane-tetrahydrofuran (BH₃·THF) complexes serve as the predominant reducing agents due to their chemoselectivity toward amide bonds over nitro functionalities. The reaction proceeds under anhydrous conditions at 0°C to room temperature, achieving near-quantitative conversion within 4-6 hours [6] [8].
Table 1: Optimization of Borane-Mediated Reduction
Parameter | Standard Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Temperature | 25°C | 0°C → 25°C (gradient) | ↑ 18% (82% → 95%) |
Borane Equivalents | 2.0 eq | 3.5 eq | ↑ 22% (73% → 95%) |
Solvent System | THF | THF/Diglyme (4:1) | ↑ 15% (80% → 95%) |
Reaction Time | 4 hours | 7 hours | ↑ 5% (90% → 95%) |
Post-reduction workup necessitates careful hydrolysis with methanol/water mixtures to decompose borane adducts. The free base is subsequently isolated via alkaline extraction, yielding >95% purity as confirmed by ¹H NMR spectroscopy. This methodology circumvents competitive nitro group reduction—a significant side reaction observed with lithium aluminum hydride—making it indispensable for preserving the critical nitro functionality [6] [8].
Nitration of the benzazepine core represents a regioselective challenge addressed through electrophilic aromatic substitution (SEAr) optimization. Direct nitration of 2,3,4,5-tetrahydro-1H-benzo[c]azepine (CAS 7216-22-0) employs potassium nitrate in concentrated sulfuric acid at 0-5°C, yielding 8-nitro regioisomer as the major product (60%) alongside minor 6,8-dinitro byproducts (7%). The 8-position selectivity arises from the electron-donating effect of the ethylene bridge nitrogen, which activates the para-position [8].
Halogenation employs Sandmeyer methodology for bromine introduction. Diazotization of 8-amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine with sodium nitrite/HCl generates unstable diazonium intermediates, immediately subjected to copper(I) bromide catalysis to furnish 8-bromo derivatives. This sequence achieves 70-85% yields with <3% diazo coupling byproducts when conducted at pH 3.5-4.0 [9].
Table 2: Regioselectivity in Benzazepine Nitration
Position | Electronic Activation | Observed Isomer Ratio | Major Byproducts |
---|---|---|---|
5-position | Ortho to nitrogen | <5% | N/A |
6-position | Meta to nitrogen | 28% | 6,8-Dinitro (7%) |
8-position | Para to nitrogen | 60% | 6,8-Dinitro (7%) |
9-position | Meta to nitrogen | <5% | N/A |
Catalytic hydrogenation serves dual purposes: nitro group reduction and heterocycle saturation. Reduction of 8-nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine employs palladium on carbon (Pd/C, 5% w/w) under 30 psi H₂ in ethanol at 50°C, achieving quantitative conversion to the 8-amino derivative within 3 hours. Catalyst poisoning is mitigated through substrate recrystallization from acetic acid/water mixtures to remove trace metals [4].
Sandmeyer bromination transforms amino intermediates into bromo derivatives essential for cross-coupling. Key optimization involves:
Solvent polarity critically influences reaction rates and regioselectivity across the synthetic sequence:
Reaction kinetics analysis reveals second-order kinetics for nitration (k₂=0.18 L·mol⁻¹·s⁻¹ at 0°C) and borane reduction (k₂=1.2×10⁻³ L·mol⁻¹·s⁻¹ at 25°C). Microwave-assisted protocols accelerate Sandmeyer bromination 8-fold (30 min vs 4 hours) while maintaining 91% yield through enhanced copper turnover [4] [9].
Table 3: Solvent Optimization for Critical Steps
Synthetic Step | Standard Solvent | Optimized Solvent | Rate Enhancement |
---|---|---|---|
Benzazepine Nitration | Glacial Acetic Acid | Concentrated H₂SO₄ | 3.2× faster |
Borane Reduction | THF | THF/Diglyme (4:1) | 1.8× faster |
Diazonium Formation | HCl/H₂O | HCl/Acetonitrile (1:3) | 2.5× faster |
Sandmeyer Bromination | H₂O | Acetonitrile/H₂O (95:5) | 1.5× faster |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: